molecular formula C8H12N2O B3008274 2-Ethoxy-5-methylpyridin-3-amine CAS No. 1538168-20-5

2-Ethoxy-5-methylpyridin-3-amine

Cat. No.: B3008274
CAS No.: 1538168-20-5
M. Wt: 152.197
InChI Key: HVOGGTKJBQEZJP-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylpyridin-3-amine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring, along with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and an arylboronic acid as the coupling partner. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with ethylboronic acid under palladium-catalyzed conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Ethoxy-5-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The ethoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylpyridin-3-amine
  • 2-Ethyl-5-methylpyridin-3-amine
  • 2-Ethoxy-3-methylpyridine

Uniqueness

2-Ethoxy-5-methylpyridin-3-amine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 2-position and the methyl group at the 5-position provides distinct steric and electronic properties compared to similar compounds .

Properties

IUPAC Name

2-ethoxy-5-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOGGTKJBQEZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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